Author: BenchChem Technical Support Team. Date: March 2026
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1][2] Its presence in natural products like Vitamin B1 (Thiamine) and in a multitude of synthetic drugs, including anticancer, antimicrobial, and anti-inflammatory agents, underscores its therapeutic significance.[3][4][5] However, the biological activity of thiazole derivatives is not merely a function of the appended substituents; it is critically dictated by their positional arrangement on the thiazole nucleus. This guide provides an in-depth comparison of substituted thiazole isomers, offering a rationale for their differential biological effects and presenting supporting experimental data and protocols to aid researchers in drug development.
The Decisive Role of Isomerism in Biological Function
The thiazole ring offers three positions for substitution: C2, C4, and C5. The specific placement of functional groups at these positions creates distinct isomers, each with a unique electronic distribution, steric profile, and hydrogen bonding capability. These molecular nuances directly influence how a compound interacts with its biological target, leading to significant variations in potency and selectivity.[2][5] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective therapeutic agents.[6][7] For instance, studies have consistently shown that 2,4-disubstituted thiazoles are the most common arrangement in clinically active compounds, though 2,5-disubstituted and 2,4,5-trisubstituted derivatives also exhibit potent activities.[5][8][9]
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Caption: The interplay of the core scaffold, substituents, and their isomeric arrangement defines a molecule's properties and ultimate biological activity.
Comparative Analysis 1: Anticancer Activity
Thiazole derivatives have emerged as potent anticancer agents, often acting as inhibitors of crucial enzymes like protein kinases.[2][7] The positioning of substituents dramatically affects their ability to fit into the active sites of these targets.
A compelling example is seen in derivatives targeting cancer cell proliferation. Studies have shown that even a subtle shift in substituent placement can lead to a significant change in cytotoxicity. For instance, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones demonstrated that the nature of the substituent on the benzylidene ring, attached at the 2-position of the thiazole, was critical for activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[10]
Table 1: Comparison of Anticancer Activity of Substituted Thiazole Derivatives
| Compound ID | Thiazole Substitution Pattern | Target Cell Line | IC50 (µM) | Reference Drug (IC50 µM) |
| Derivative 4c | 2-(hydrazinyl)-thiazol-4(5H)-one with 3-(phenyldiazenyl) on benzylidene | MCF-7 | 2.57 ± 0.16 | Staurosporine (6.77 ± 0.41) |
| Derivative 4c | 2-(hydrazinyl)-thiazol-4(5H)-one with 3-(phenyldiazenyl) on benzylidene | HepG2 | 7.26 ± 0.44 | Staurosporine (8.4 ± 0.51) |
| Compound 9d | 2,4-disubstituted thiazole with phenothiazine moiety | MCF-7 | Data not specified, but noted as significant | Doxorubicin |
| Compound 4 | 2,4-disubstituted thiazole | MCF-7 | 5.73 | Staurosporine (6.77) |
| Compound 8c | 5-(hydrazonoethyl)thiazole derivative | HCT-116 | 3.16 ± 0.90 | Cisplatin (5.18 ± 0.94) |
| Compound 4d | 5-(hydrazonoethyl)thiazole derivative | HepG2 | 2.31 ± 0.43 | Cisplatin (41 ± 0.63) |
Data synthesized from multiple sources for illustrative comparison.[10][11]
The data suggests that modifications at the C2 and C5 positions can yield highly potent compounds, in some cases exceeding the efficacy of standard chemotherapeutic agents like Cisplatin.[11] The structure-activity relationship often reveals that bulky, hydrophobic groups at certain positions enhance activity, likely by improving target engagement or cell membrane permeability.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a cornerstone for assessing the in vitro cytotoxic effects of novel compounds. It is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[13] This provides a quantitative measure of cell viability.
Causality Behind Experimental Choices:
-
Choice of Assay: The MTT assay is chosen for its reliability, high-throughput nature, and direct correlation between mitochondrial metabolic activity and cell viability.
-
Self-Validation: The protocol includes multiple controls: a vehicle control (cells treated with solvent only) to establish baseline viability (100%), a positive control (a known cytotoxic drug) to validate assay performance, and a media-only blank to subtract background absorbance. This ensures the observed effects are due to the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the thiazole isomers in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 10-50 µL of a sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well.[13][15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding insoluble purple formazan crystals.[13]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a specialized MTT solvent) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Comparative Analysis 2: Antimicrobial Activity
Thiazole derivatives are well-established antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][17] Here, isomerism plays a crucial role in penetrating the bacterial cell wall and interacting with intracellular targets.
A comparative study of structural isomers where a 4-hydroxyphenyl moiety was placed at either the C2 or C4 position of the thiazole ring revealed significant differences in antimicrobial activity. The compound with the substituent at the C2-position showed superior activity against S. aureus, E. coli, and A. niger compared to its C4-substituted counterpart, highlighting the sensitivity of microbial targets to the compound's topology.
Table 2: Comparison of Antimicrobial Activity (MIC, µg/mL) of Thiazole Isomers
| Compound ID | Thiazole Substitution Pattern | S. aureus (Gram +) | E. coli (Gram -) | K. pneumoniae (Gram -) | C. albicans (Fungus) |
| Compound 12 | 2-(4-hydroxyphenyl)-4-phenyl-thiazole | 125 | 150 | - | - |
| Compound 11 | 4-(4-hydroxyphenyl)-2-phenyl-thiazole | 150 | 200 | - | - |
| Compound 3 | 2-aryl-4-heteroaryl thiazole | 230-700 | 230-700 | - | - |
| Compound 9 | 2-aryl-4-heteroaryl thiazole | - | - | - | 60-230 |
| Compounds 8a-d | 2-aryl-3-(imidazolylmethyl)phenyl-thiazolidin-4-one | - | - | 12.5 | - |
| Compounds 52/53 | 2-(pyrazolin-1-yl)-thiazole derivative | 50 | - | 50 | >200 |
Data synthesized from multiple sources for illustrative comparison.[18][19][20]
The data indicates that the nature and position of substituents are critical. For example, compounds with an imidazolylmethylphenyl substituent at the N3 position of a related thiazolidinone ring showed potent and specific activity against Klebsiella pneumoniae.[18] This underscores the importance of the overall molecular shape and electronic properties in determining the spectrum of activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.[23]
Causality Behind Experimental Choices:
-
Choice of Assay: This method is preferred for its quantitative results, reproducibility, and suitability for testing a large number of compounds against multiple microbial strains simultaneously.
-
Self-Validation: The protocol's integrity is maintained by including a positive control (wells with bacteria and no drug) to ensure the bacteria are viable and a negative/sterility control (wells with medium and no bacteria) to check for contamination. A known antibiotic is also tested as a reference standard.
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Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Prepare Compound Plate: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[24] Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest drug concentration is added to well 1. Then, 100 µL is transferred from well 1 to 2, mixed, and so on, creating a dilution series.
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[24]
-
Dilute Inoculum: Further dilute the standardized suspension in the broth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[24]
-
Inoculate Plate: Add the diluted bacterial inoculum to each well (except the sterility control well), bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[21]
-
Determine MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[21]
Comparative Analysis 3: Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and thiazole derivatives have shown promise as anti-inflammatory agents.[25] The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating acute anti-inflammatory activity.[26]
The anti-inflammatory mechanisms of thiazoles often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). The specific isomeric structure of a thiazole derivative determines its ability to bind to these enzymes and modulate their activity, thereby affecting the inflammatory response. For example, studies on certain thiazolyl-carbonyl-thiosemicarbazides showed they could reduce NO synthesis by blocking the active site of iNOS.
Table 3: Comparison of Anti-inflammatory Activity of Thiazole Derivatives
| Compound Class | Model | Effect | Putative Mechanism |
| Ellagic Acid (Reference) | Carrageenan-induced paw edema | Dose-dependent reduction in edema | Inhibition of TNF-α, IL-1β, iNOS, COX-2 |
| Substituted Phenyl Thiazoles | Carrageenan-induced paw edema | Significant reduction in edema volume | Inhibition of pro-inflammatory mediators |
| Thiazolyl-carbonyl-thiosemicarbazides | Turpentine oil-induced inflammation | Lowered bone marrow acute phase response | iNOS inhibition |
Data synthesized from multiple sources for illustrative comparison.[26]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to screen for acute anti-inflammatory activity. Injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a reproducible inflammatory response characterized by swelling (edema).[26]
Causality Behind Experimental Choices:
-
Choice of Model: This model is highly predictive of human anti-inflammatory responses to non-steroidal anti-inflammatory drugs (NSAIDs). The biphasic nature of the edema allows for the study of different inflammatory mediators.
-
Self-Validation: A control group receives only the vehicle, establishing the baseline inflammatory response. A positive control group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium), validating the model's responsiveness.[26][27] The percentage inhibition of edema in the test groups is calculated relative to the vehicle control, providing a robust measure of efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: House Wistar rats under standard laboratory conditions with free access to food and water for at least one week before the experiment. Fast the animals overnight before the test.[27]
-
Grouping and Dosing: Divide the rats into groups (n=6): a vehicle control group, a positive control group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the thiazole isomers. Administer the test compounds and controls intraperitoneally or orally 30-60 minutes before inducing inflammation.[26][28]
-
Baseline Measurement: Before any injections, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-hour reading.[29]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[26][28]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[27]
-
Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema is calculated using the formula:
% Inhibition = [1 - (Vt / Vc)] x 100
Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Conclusion
The position of substituents on the thiazole ring is a critical determinant of biological activity. As demonstrated across anticancer, antimicrobial, and anti-inflammatory studies, isomeric thiazole derivatives can exhibit profoundly different potencies and specificities. This guide underscores the necessity for researchers to consider isomerism as a primary variable in the design and synthesis of novel thiazole-based therapeutics. By employing robust and validated experimental protocols, the scientific community can systematically unravel these intricate structure-activity relationships, paving the way for the development of more effective and selective drugs. The ability to fine-tune biological activity through precise positional control on this versatile scaffold ensures that thiazoles will remain a central focus of medicinal chemistry research for the foreseeable future.[2]
References
-
Horton, T. MTT Cell Assay Protocol. Available from: [Link]
-
Nature Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Available from: [Link]
-
National Center for Biotechnology Information. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). Available from: [Link]
-
Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. Available from: [Link]
-
STAR Protocols. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Available from: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). Available from: [Link]
-
Semantic Scholar. Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). Available from: [Link]
-
Boster Biological Technology. MTT (Assay protocol). Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (2021). Available from: [Link]
-
OSP Journal of Chemical and Pharmaceutical Sciences. Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. (2020). Available from: [Link]
-
Royal Society of Chemistry. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2023). Available from: [Link]
-
SlideShare. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (2018). Available from: [Link]
-
Bio-protocol. 2.7. Carrageenan-induced paw edema assay. (2016). Available from: [Link]
-
National Center for Biotechnology Information. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. (2016). Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Available from: [Link]
-
Journal of the Brazilian Chemical Society. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. (2014). Available from: [Link]
-
The Journal of Phytopharmacology. Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (2015). Available from: [Link]
-
Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Available from: [Link]
-
MDPI. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Available from: [Link]
-
American Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). Available from: [Link]
-
Royal Society of Chemistry. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (2020). Available from: [Link]
-
ACS Omega. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). Available from: [Link]
-
PubMed. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1 H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). Available from: [Link]
-
National Center for Biotechnology Information. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Available from: [Link]
-
MDPI. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Available from: [Link]
-
MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Available from: [Link]
-
Frontiers. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Available from: [Link]
-
Preprints.org. An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). Available from: [Link]
-
National Center for Biotechnology Information. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Available from: [Link]
-
PubMed. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. (2020). Available from: [Link]
-
National Center for Biotechnology Information. Thiazole Ring—A Biologically Active Scaffold. (2019). Available from: [Link]
-
National Center for Biotechnology Information. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2006). Available from: [Link]
-
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Available from: [Link]
-
Preprints.org. Potent thiazole derivatives against cancer cell lines in compared with cisplatin. (2024). Available from: [Link]
-
PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 5. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One moment, please... [archives.ijper.org]
- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystals | Free Full-Text | Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. broadpharm.com [broadpharm.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. emerypharma.com [emerypharma.com]
- 23. cell.com [cell.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. biomedres.us [biomedres.us]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. phytopharmajournal.com [phytopharmajournal.com]
- 29. bio-protocol.org [bio-protocol.org]